molecular formula C11H15ClN2O B14674864 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride CAS No. 34614-11-4

1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride

Cat. No.: B14674864
CAS No.: 34614-11-4
M. Wt: 226.70 g/mol
InChI Key: BKQAEUZPNVHDIH-UHFFFAOYSA-N
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Description

1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ion and a hydroxyimino group attached to a cyclohexyl ring.

Preparation Methods

The synthesis of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride typically involves the reaction of pyridine with cyclohexanone oxime under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the pyridinium ion can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:

Properties

CAS No.

34614-11-4

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-(2-pyridin-1-ium-1-ylcyclohexylidene)hydroxylamine;chloride

InChI

InChI=1S/C11H14N2O.ClH/c14-12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-9,11H,2-3,6-7H2;1H

InChI Key

BKQAEUZPNVHDIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NO)C(C1)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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